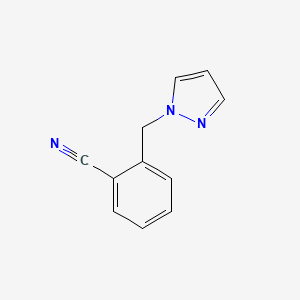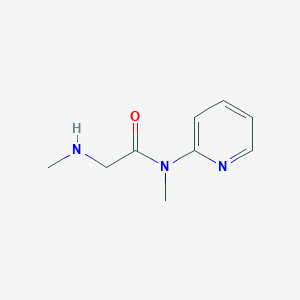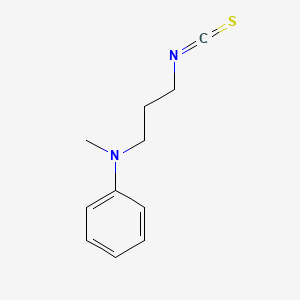![molecular formula C13H16F3NO3S B1416417 螺[4,5-二氢噻吩[2,3-c]吡喃-7,4'-哌啶];2,2,2-三氟乙酸 CAS No. 1307248-40-3](/img/structure/B1416417.png)
螺[4,5-二氢噻吩[2,3-c]吡喃-7,4'-哌啶];2,2,2-三氟乙酸
描述
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.
科学研究应用
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of this compound is APOL1 , a protein that plays a crucial role in lipid metabolism and autophagy . This protein is associated with several diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Mode of Action
The compound acts as an inhibitor of APOL1 . By binding to the APOL1 protein, it prevents the protein from performing its normal function, thereby altering the progression of diseases associated with APOL1 .
Biochemical Pathways
The inhibition of APOL1 disrupts the normal functioning of lipid metabolism and autophagy pathways . This disruption can lead to changes in cell behavior and can potentially slow down the progression of diseases associated with APOL1 .
Pharmacokinetics
The compound’s molecular weight and logp value suggest that it may have good bioavailability .
Result of Action
The inhibition of APOL1 by this compound can lead to a decrease in the progression of diseases associated with APOL1, such as pancreatic cancer, FSGS, and NDKD . This can result in improved patient outcomes .
生化分析
Biochemical Properties
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the sigma receptor, which is involved in various neurological processes . This interaction suggests that Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid could be used in the treatment of psychosis and pain . Additionally, it has been found to interact with the Nociceptin/Orphanin FQ (NOP) receptor, which is involved in pain modulation .
Cellular Effects
The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit tubulin polymerization, leading to the accumulation of cells in the G2/M phase of the cell cycle and inducing apoptosis in cancer cells . This indicates its potential as an antiproliferative agent against cancer cells.
Molecular Mechanism
At the molecular level, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid exerts its effects through various binding interactions with biomolecules. It has been found to inhibit the sigma receptor and the NOP receptor, leading to changes in gene expression and enzyme activity . Additionally, it has shown inhibitory potential against the latent Mycobacterium tuberculosis enzyme lysine ε-amino transferase, suggesting its use in treating tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, while higher doses may lead to toxic or adverse effects . Studies have indicated threshold effects, where the compound’s efficacy plateaus at certain dosages, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism has been studied to understand its biotransformation and the resulting metabolites, which can influence its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in its activity. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
Similar Compounds
Some compounds similar to Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid include:
- Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];hydrochloride
- 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]
Uniqueness
What sets Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid apart is its trifluoroacetic acid moiety, which imparts unique chemical properties such as increased acidity and stability. This makes it particularly valuable in specific research and industrial applications .
属性
IUPAC Name |
spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.C2HF3O2/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10;3-2(4,5)1(6)7/h2,8,12H,1,3-7H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSVZAEDYDEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=CS3.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307248-40-3 | |
| Record name | 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Cyclopropylamino)methyl]benzamide](/img/structure/B1416335.png)

![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)
![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)


![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)



![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)

![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)
